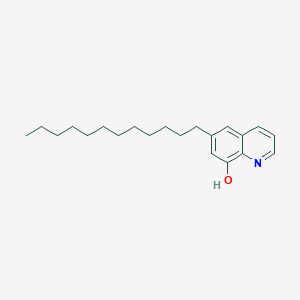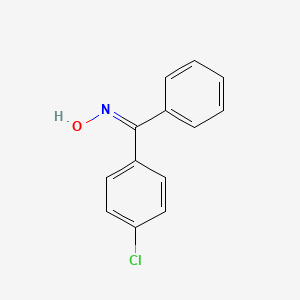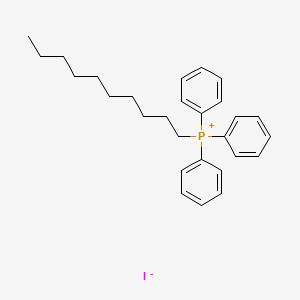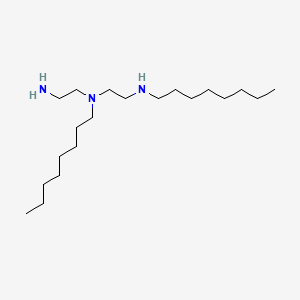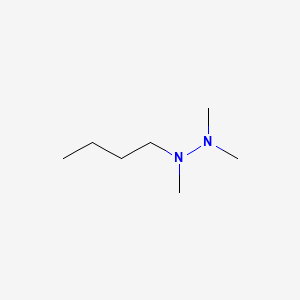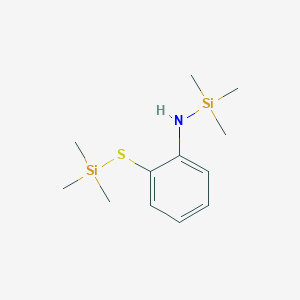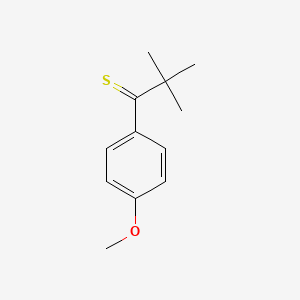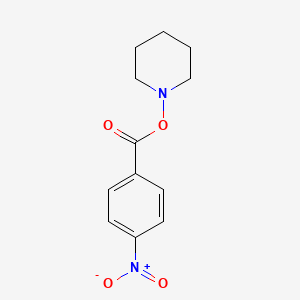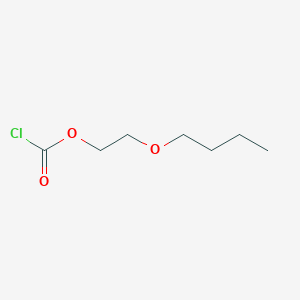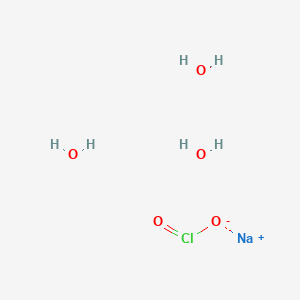
Sodium chlorite trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chlorite trihydrate, with the chemical formula NaClO₂·3H₂O, is a white, crystalline solid that is highly soluble in water. It is primarily used in the generation of chlorine dioxide, which is a powerful oxidizing agent. This compound is known for its applications in various industries, including water treatment, paper manufacturing, and as a disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chlorite trihydrate is typically synthesized from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to chlorine dioxide (ClO₂) using reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid in a strong acid solution. The chlorine dioxide is then absorbed into an aqueous solution of sodium hydroxide, where it is further reduced to sodium chlorite .
Industrial Production Methods: The industrial production of sodium chlorite involves the following steps:
- Sodium chlorate solution reacts with hydrochloric acid to generate chlorine dioxide gas and chlorine.
- The chlorine dioxide gas is absorbed into a sodium hydroxide solution, and hydrogen peroxide is added to facilitate the reduction to sodium chlorite.
- The resulting sodium chlorite solution is crystallized and dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium chlorite trihydrate undergoes various chemical reactions, including:
Oxidation: Sodium chlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic substances.
Reduction: It can be reduced to chlorine dioxide under acidic conditions.
Substitution: Sodium chlorite can participate in substitution reactions, particularly in the presence of chlorine
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds and metals. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium sulfite, sulfur dioxide, or hydrochloric acid are used under acidic conditions.
Substitution: Chlorine is often used as a reagent in substitution reactions
Major Products:
Oxidation: The major products include oxidized organic compounds and metal oxides.
Reduction: The primary product is chlorine dioxide.
Substitution: The products include chlorine dioxide and sodium chloride
Scientific Research Applications
Sodium chlorite trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of aldehydes to carboxylic acids.
Biology: Sodium chlorite is used in the disinfection of laboratory equipment and surfaces.
Medicine: It is used in therapeutic rinses, mouthwashes, and as a preservative in eye drops and contact lens cleaning solutions.
Industry: Sodium chlorite is used in the bleaching and stripping of textiles, pulp, and paper, as well as in the disinfection of municipal water treatment plants .
Mechanism of Action
Sodium chlorite exerts its effects primarily through its strong oxidizing properties. It reacts with organic and inorganic substances, leading to the formation of chlorine dioxide, which is a potent disinfectant. The molecular targets include microbial cell walls and membranes, leading to the disruption of cellular functions and eventual cell death .
Comparison with Similar Compounds
Sodium hypochlorite (NaClO): Used as a disinfectant and bleaching agent.
Sodium chlorate (NaClO₃): Used in the production of chlorine dioxide and as a herbicide.
Sodium perchlorate (NaClO₄): Used in the production of explosives and as a laboratory reagent
Uniqueness: Sodium chlorite trihydrate is unique due to its specific applications in the generation of chlorine dioxide, which is a more stable and effective disinfectant compared to other chlorine-based compounds. Its ability to oxidize a wide range of substances makes it highly versatile in various industrial and research applications .
Properties
CAS No. |
49658-21-1 |
|---|---|
Molecular Formula |
ClH6NaO5 |
Molecular Weight |
144.49 g/mol |
IUPAC Name |
sodium;chlorite;trihydrate |
InChI |
InChI=1S/ClHO2.Na.3H2O/c2-1-3;;;;/h(H,2,3);;3*1H2/q;+1;;;/p-1 |
InChI Key |
OMIBJNSNJCZSPU-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.[O-]Cl=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


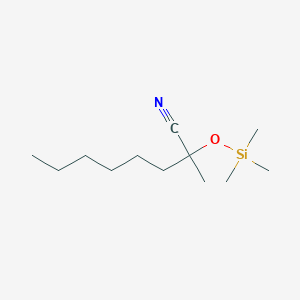
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
